![molecular formula C9H5BrF4O B2676011 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene CAS No. 1824865-81-7](/img/structure/B2676011.png)

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

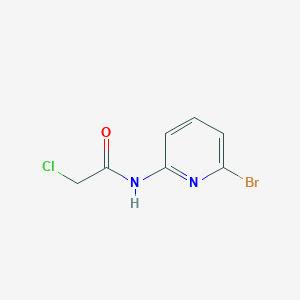

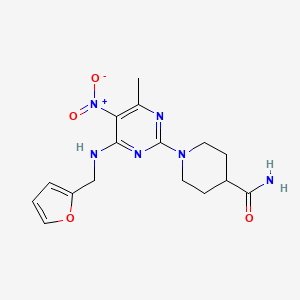

“1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene” is a chemical compound with the molecular formula C9H5BrF4O . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H5BrF4O/c10-6-1-3-7 (4-2-6)15-8 (11)5-9 (12,13)14/h1-5H . This indicates the presence of a bromine atom attached to the benzene ring at the 1-position and a tetrafluoroprop-1-enoxy group attached at the 4-position . Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 285.04 . The InChI key for this compound isCEUJJLSPZMSXRJ-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

Compounds similar to 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene have been utilized in various synthetic pathways, showcasing their reactivity and utility in constructing complex molecular architectures. For example, the study by Schlosser and Castagnetti (2001) demonstrates the generation of arynes from bromo-(trifluoromethoxy)benzenes and their subsequent reactions with furan to produce [4+2] cycloadducts, which can be further manipulated to synthesize naphthalenes and naphthols (Schlosser & Castagnetti, 2001). This highlights the potential for using bromo- and fluoro-substituted benzenes in complex synthetic schemes.

Catalysis and Material Science

The study by Rathore et al. (2001) discusses the synthesis of macromolecules with multiple redox-active sites from bromophenyl derivatives, which act as "electron sponges" in redox processes (Rathore, Burns, & Deselnicu, 2001). This suggests potential applications in catalysis and as components in electronic materials.

Coordination Chemistry and Polymer Science

The synthesis and application of bromo-substituted benzenes in coordination polymers and dendritic structures, as shown in studies on zinc(II) coordination polymers with mixed ligands, underscore their significance in designing materials with specific properties such as selective sorption and fluorescence sensing (Hua et al., 2015). These materials could have applications in gas storage, separation technologies, and sensing devices.

Electronic and Photonic Materials

The electronic coupling in mixed-valence systems using arylenediamine derivatives, as investigated by Lambert et al. (2005), provides insights into the design of organic electronic materials (Lambert et al., 2005). Such studies can guide the development of new materials for organic electronics and photonics, leveraging the unique properties of bromo- and fluoro-substituted benzene derivatives.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and to handle the compound only in a well-ventilated area or outdoors .

Eigenschaften

IUPAC Name |

1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUJJLSPZMSXRJ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)

![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)

![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)